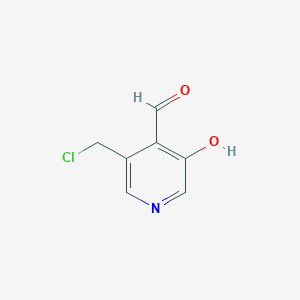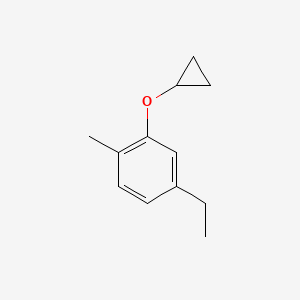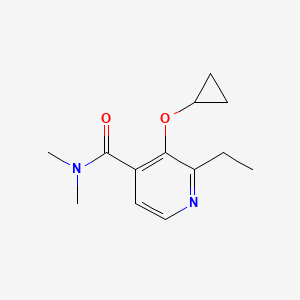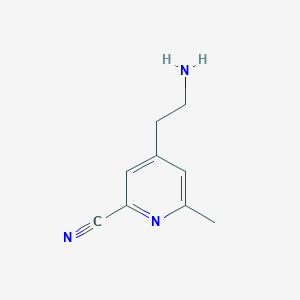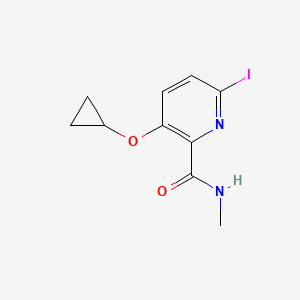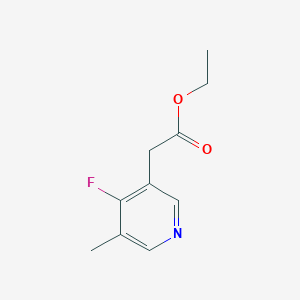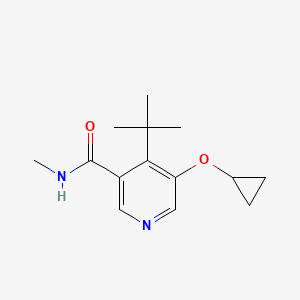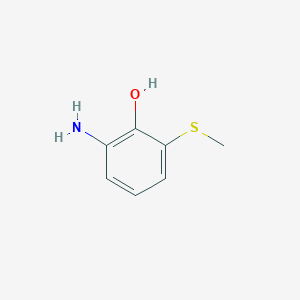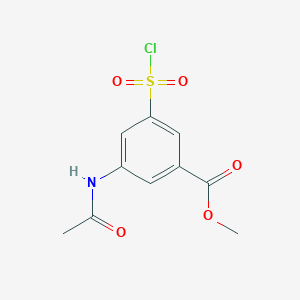
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate is an organic compound characterized by the presence of an ester functional group, an acetylamino group, and a chlorosulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Chlorosulfonation: Finally, the compound is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Carboxylic Acid: Formed from hydrolysis of the ester group.
Amino Derivative: Formed from reduction of the acetylamino group.
Scientific Research Applications
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate involves its reactive functional groups:
Chlorosulfonyl Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives.
Acetylamino Group: Can undergo hydrolysis or reduction, leading to the formation of amino derivatives.
Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid.
These reactions can modify biological molecules, such as proteins, by forming covalent bonds with amino acid residues, thereby altering their function.
Comparison with Similar Compounds
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)benzoate: Lacks the acetylamino group, making it less versatile in terms of chemical reactivity.
Methyl 3-(acetylamino)benzoate: Lacks the chlorosulfonyl group, reducing its potential for forming sulfonamide derivatives.
Methyl 3-(aminosulfonyl)benzoate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
The presence of both the acetylamino and chlorosulfonyl groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C10H10ClNO5S |
|---|---|
Molecular Weight |
291.71 g/mol |
IUPAC Name |
methyl 3-acetamido-5-chlorosulfonylbenzoate |
InChI |
InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-7(10(14)17-2)4-9(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13) |
InChI Key |
WVJJBVBRBBNJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


